molecular formula C9H13N3O2 B11989443 N-(1-acetyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide

N-(1-acetyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B11989443
M. Wt: 195.22 g/mol
InChI Key: QFRRIQDMXQWFKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, often a strong acid like sulfuric acid, to facilitate the acetylation process. The reaction mixture is then purified through recrystallization to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which have significant pharmacological and industrial applications .

Scientific Research Applications

N-(1-acetyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-acetyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes in parasitic organisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-acetyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide is unique due to its specific acetylation at the 1-position of the pyrazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its unique pharmacological profile .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

N-(1-acetyl-3,5-dimethylpyrazol-4-yl)acetamide

InChI

InChI=1S/C9H13N3O2/c1-5-9(10-7(3)13)6(2)12(11-5)8(4)14/h1-4H3,(H,10,13)

InChI Key

QFRRIQDMXQWFKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=O)C)C)NC(=O)C

Origin of Product

United States

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